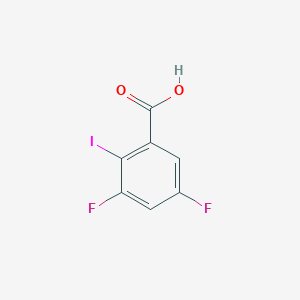
3,5-Difluoro-2-iodobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoro-2-iodobenzoic acid is an organic compound with the molecular formula C7H3F2IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 3,5-difluorobenzoic acid. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction typically proceeds as follows:
Iodination Reaction: 3,5-Difluorobenzoic acid is treated with iodine and an oxidizing agent in a suitable solvent, such as acetic acid or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the iodination is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3,5-Difluoro-2-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds, such as Grignard reagents or organolithium reagents.
Oxidation Reactions: The compound can be oxidized to form hypervalent iodine compounds, such as 3,5-difluoro-2-iodoxybenzoic acid, using oxidizing agents like Oxone®.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds. Palladium catalysts and boronic acids are typically used in these reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like Grignard reagents (e.g., phenylmagnesium bromide) or organolithium reagents (e.g., n-butyllithium) in anhydrous solvents (e.g., diethyl ether or tetrahydrofuran) under inert atmosphere.
Oxidation: Oxone® in aqueous solution under mild conditions at room temperature.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in solvents like toluene or ethanol under reflux conditions.
Major Products Formed
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Oxidation: Formation of hypervalent iodine compounds like 3,5-difluoro-2-iodoxybenzoic acid.
Coupling: Formation of biaryl compounds with diverse functional groups.
科学的研究の応用
3,5-Difluoro-2-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. It is particularly useful in the synthesis of hypervalent iodine compounds and biaryl compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of 3,5-Difluoro-2-iodobenzoic acid depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the iodine atom is oxidized to a higher oxidation state, forming hypervalent iodine compounds that can act as oxidizing agents in subsequent reactions.
類似化合物との比較
Similar Compounds
2-Iodobenzoic Acid: Similar structure but lacks the fluorine atoms. It is less reactive in nucleophilic substitution reactions compared to 3,5-Difluoro-2-iodobenzoic acid.
3,5-Difluorobenzoic Acid: Lacks the iodine atom, making it less versatile in coupling reactions.
2,3-Difluoro-4-iodobenzoic Acid: Similar structure with different positions of fluorine and iodine atoms, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties. The fluorine atoms increase the compound’s stability and lipophilicity, while the iodine atom allows for versatile chemical transformations.
特性
分子式 |
C7H3F2IO2 |
|---|---|
分子量 |
284.00 g/mol |
IUPAC名 |
3,5-difluoro-2-iodobenzoic acid |
InChI |
InChI=1S/C7H3F2IO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) |
InChIキー |
UWTIWSCJIVFCKE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(=O)O)I)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


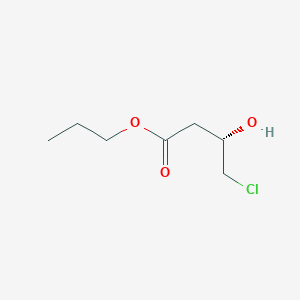
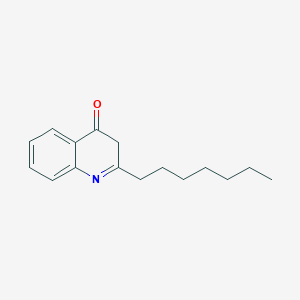
![(3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)acetic acid hydrochloride](/img/structure/B13939683.png)
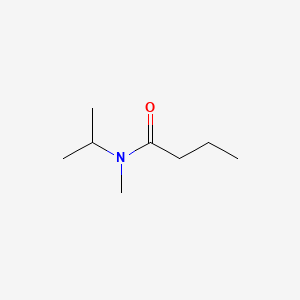
![2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile](/img/structure/B13939717.png)
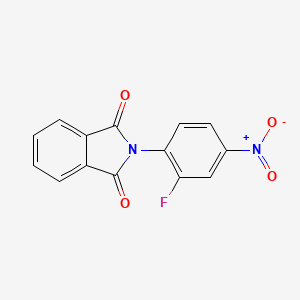
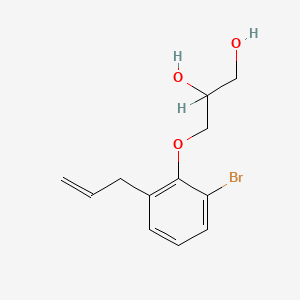
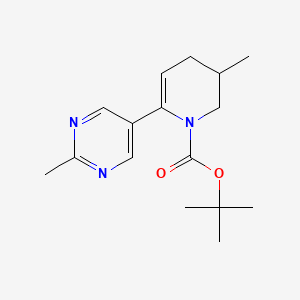


amino}methyl)furan-3-carboxylate](/img/structure/B13939734.png)

![5-(4-Pyridin-3-yl[1,2,3]triazol-1-yl)-furan-2-carboxylic acid methyl ester](/img/structure/B13939758.png)
![tert-Butyl 2-iodo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13939760.png)
